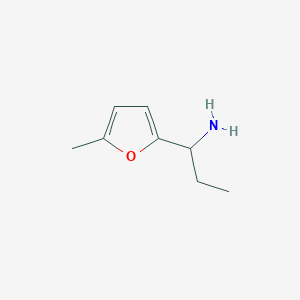

1-(5-Methylfuran-2-yl)propan-1-amine

描述

Historical Context of Furan-Derived Amines in Organic Chemistry

The history of furan-derived amines is deeply rooted in the broader development of furan chemistry, which dates back to the late 18th century. The first furan derivative identified was 2-furoic acid (also known as pyromucic acid), discovered by Carl Wilhelm Scheele in 1780. This discovery laid the foundation for future exploration of furan chemistry. Another significant milestone occurred in 1831 when Johann Wolfgang Döbereiner reported furfural, which was subsequently characterized by John Stenhouse in 1840.

Furan itself was first synthesized by Heinrich Limpricht in 1870, although he initially named it "tetraphenol," conceptualizing it as a four-carbon analog to phenol. The term "furan" originated from the Latin word "furfur," meaning bran, reflecting that furfural was originally derived from bran.

The development of furan-derived amines followed these early discoveries. Furfurylamine, one of the simplest furan-containing amines, became a focal point of research as scientists developed methods for the reductive amination of furfural with ammonia. This represented an important advancement in creating nitrogen-containing furan derivatives.

The synthesis and study of more complex furan-derived amines, including this compound, emerged as researchers explored various modification patterns of the furan ring. These developments were particularly accelerated in the latter half of the 20th century as scientists recognized the potential applications of these compounds in pharmaceutical development, material science, and other fields.

Table 1: Key Historical Developments in Furan Chemistry Leading to Furan-Derived Amines

| Year | Scientist | Discovery/Development | Significance |

|---|---|---|---|

| 1780 | Carl Wilhelm Scheele | 2-Furoic acid (pyromucic acid) | First furan derivative discovered |

| 1831 | Johann Wolfgang Döbereiner | Furfural | Important aldehyde furan derivative |

| 1840 | John Stenhouse | Characterization of furfural | Detailed structural understanding |

| 1870 | Heinrich Limpricht | Synthesis of furan | Parent compound of furan derivatives |

| 20th century | Various researchers | Development of furan-derived amines | Creation of compounds like furfurylamine |

| Recent | Modern researchers | Synthesis of this compound isomers | Development of chiral furan amines |

The transition from basic furan chemistry to the development of complex furan-derived amines like this compound represents a significant evolution in organic chemistry. Modern approaches to synthesizing these compounds have become increasingly sophisticated, with a focus on stereoselectivity, efficiency, and sustainability.

Structural Significance of 5-Methylfuran Substitution Patterns

The structural characteristics of this compound are fundamental to understanding its chemical behavior and potential applications. This compound combines several important structural elements: a furan heterocycle, methyl substitution at the 5-position, and a propan-1-amine group at the 2-position.

Furan itself is a heterocyclic aromatic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. Its aromaticity stems from the delocalization of one of the oxygen atom's lone pairs into the ring, creating a 4n+2 aromatic system according to Hückel's rule. However, this aromaticity is relatively modest compared to benzene, with resonance energies of 67 kJ/mol for furan versus 152 kJ/mol for benzene. This reduced aromaticity makes the furan ring more reactive toward electrophilic substitution compared to benzene.

The 5-methyl substitution on the furan ring in this compound introduces significant electronic and steric effects. Electronically, the methyl group acts as an electron-donating substituent, increasing the electron density in the furan ring and further enhancing its reactivity toward electrophilic substitution. Sterically, the methyl group provides a point of differentiation from unsubstituted furan derivatives, potentially affecting how the molecule interacts with various substrates or catalysts.

The propan-1-amine group at the 2-position introduces a chiral center at the benzylic position, resulting in two possible stereoisomers: (R)-1-(5-methylfuran-2-yl)propan-1-amine and (S)-1-(5-methylfuran-2-yl)propan-1-amine. This stereochemistry is particularly significant for potential applications in asymmetric synthesis or pharmaceutical development, where different enantiomers may exhibit distinct biological activities.

Table 2: Structural Characteristics of this compound

| Structural Feature | Description | Significance |

|---|---|---|

| Furan core | Five-membered heterocyclic ring with oxygen | Provides aromatic character and reactivity |

| 5-Methyl substituent | Methyl group at C5 position of furan | Increases electron density, affects reactivity |

| Propan-1-amine at C2 | Propylamine group at C2 position | Creates chiral center, introduces amino functionality |

| Chiral center | Stereogenic carbon at C1 of propylamine | Enables formation of R and S enantiomers |

| Molecular formula | C8H13NO | Defines elemental composition |

| Molecular weight | 139.19 g/mol | Physical property relevant to applications |

The combination of these structural features results in a compound with unique chemical properties. The furan ring provides aromatic character and potential for further functionalization, the methyl group modifies the electronic properties, and the propan-1-amine group introduces both chirality and a reactive amino functionality. This structural complexity makes this compound valuable for various chemical applications.

Research Rationale and Knowledge Gaps

Research into this compound and related furan-derived amines has been driven by several factors, including their potential applications in chemical synthesis, pharmaceutical development, and material science. Despite progress in this field, significant knowledge gaps remain, presenting opportunities for further investigation.

The synthesis of furan-derived amines has attracted considerable attention due to their utility as building blocks for more complex molecules. Traditional approaches to synthesizing these compounds often involve the reductive amination of furan-based aldehydes. For instance, furfurylamine is typically produced through the reductive amination of furfural with ammonia. Recent research has focused on developing more efficient and environmentally friendly methods for these transformations.

A notable advancement in this area is the development of biotransamination processes. Researchers have demonstrated that amine transaminases (ATAs) can be used with isopropylamine as an amine donor to convert furan-based aldehydes like furfural, 5-(hydroxymethyl)furfural (HMF), and 2,5-diformylfuran (DFF) to their corresponding amines. This approach offers advantages in terms of selectivity and environmental impact compared to traditional methods.

Another significant development is the direct catalytic conversion of furfural to furan-derived amines. Studies have shown that using Ru/C as a catalyst can achieve high yields (up to 95%) in the production of furan-derived amines from precursors like (E)-1-(furan-2-yl)-5-methylhex-1-en-3-one. This process can even be extended to a one-reactor tandem concept starting directly from furfural, achieving yields of 74% toward 1-(furan-2-yl)-4-methylpentan-2-amine.

Despite these advances, several knowledge gaps remain in our understanding of this compound and related compounds:

Table 3: Research Gaps and Opportunities in this compound Research

| Research Area | Current Knowledge | Knowledge Gaps | Research Opportunities |

|---|---|---|---|

| Stereoselective Synthesis | Methods exist for producing both enantiomers | Limited understanding of factors influencing stereoselectivity | Development of highly stereoselective catalysts |

| Reaction Mechanisms | Basic understanding of amination pathways | Detailed mechanistic insights lacking | Mechanistic studies using advanced analytical techniques |

| Structure-Property Relationships | Basic structural features identified | Limited correlation with physical/chemical properties | Systematic studies of substitution effects |

| Sustainable Production | Some bio-catalytic approaches reported | Scale-up challenges and efficiency limitations | Integration with biomass conversion processes |

| Applications | Potential as synthetic intermediates recognized | Limited exploration of specific applications | Investigation in catalysis, materials, and synthesis |

The preparation of furanyl primary amines from biobased furanyl derivatives represents another active area of research. These compounds feature aromatic heterocyclic structures and nitrogen-containing groups that make them highly functional and applicable across various domains. However, challenges remain in developing catalysts with efficient activity and selectivity, as the synthesis of furanyl amines is often accompanied by side reactions such as the coupling of primary amine groups and hydrogenation of furan rings.

The thermochemical properties of furan-derived amines have also attracted research interest. Studies on compounds like furfurylamine have highlighted their potential as fuel additives due to antiknock properties, positioning them as promising enhancers for high-octane gasoline. Additionally, these compounds can serve as versatile building blocks for chemical synthesis, leading to functionalized derivatives with applications across pharmaceuticals and materials science.

A significant knowledge gap concerns the comprehensive characterization of the specific isomers of this compound. While information exists about the general properties of the R and S enantiomers, detailed comparative studies of their physical properties, reactivity patterns, and potential applications remain limited.

属性

IUPAC Name |

1-(5-methylfuran-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNWJSHBHAFMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565148 | |

| Record name | 1-(5-Methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64271-00-7 | |

| Record name | 1-(5-Methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of 5-Methylfurfural Derivatives

One common approach involves starting from 5-methylfurfural or its derivatives, which contain the aldehyde group at the 2-position of the furan ring. The aldehyde is reacted with a suitable amine source or ammonia in the presence of a reducing agent to form the corresponding amine.

- Procedure:

- The aldehyde is reacted with ammonia or a primary amine under reductive amination conditions.

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C with hydrogen) are used to reduce the imine intermediate to the amine.

- This method allows the introduction of the propan-1-amine side chain at the 2-position of the 5-methylfuran ring.

Catalytic Hydrogenation of Nitro Precursors

Another method involves the synthesis of nitro-substituted intermediates, which are then reduced to the corresponding amines:

- Procedure:

- Nitro derivatives of 5-methylfuran propyl compounds are synthesized via nitration or substitution reactions.

- Catalytic hydrogenation over 10% Pd/C reduces the nitro group to the amine group, yielding this compound.

- This approach is useful for obtaining anilines and related amines with high purity.

Use of Chiral Precursors for Enantiomerically Pure Compounds

For the preparation of (S)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, chiral synthesis or resolution methods are employed:

-

- Starting from chiral building blocks or using asymmetric synthesis techniques to introduce stereochemistry at the propan-1-amine side chain.

- The hydrochloride salt is often formed to stabilize the amine and facilitate purification.

Modified Vilsmeier–Haack Reaction and Subsequent Coupling

In complex synthetic schemes, the furan derivative is prepared via a modified Vilsmeier–Haack reaction to form acyl chloride intermediates, which are then reacted with protected amines:

- Procedure:

- Acyl chloride derivatives of the furan compound are reacted with tert-butyl-protected amines at low temperature (0 °C).

- Subsequent deprotection and coupling steps with (R)- or (S)-1-(5-methylfuran-2-yl)propan-1-amine yield protected congeners.

- This method is used in the synthesis of fluorescent ligands and other functionalized derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The reductive amination approach is versatile and allows for the introduction of various amine substituents with control over stereochemistry when chiral catalysts or starting materials are used.

- Catalytic hydrogenation is a reliable method for converting nitro groups to amines with high yields and purity.

- The modified Vilsmeier–Haack reaction enables the synthesis of acyl chloride intermediates from furan derivatives, facilitating further functionalization.

- The hydrochloride salt form of (S)-1-(5-methylfuran-2-yl)propan-1-amine is well-characterized and commercially available, indicating established synthetic routes and purification protocols.

- The preparation methods have been applied in the synthesis of fluorescent ligands and bioactive compounds, demonstrating the compound’s utility in medicinal chemistry.

化学反应分析

Nucleophilic Reactions

The primary amine group participates in nucleophilic substitution and acylation reactions:

A. Acylation with Squaric Acid Derivatives

Reacts with squaric acid monoamide monoesters under mild conditions (room temperature, no catalyst) to form protected squaramide conjugates . This reaction is critical for synthesizing fluorescent ligands targeting biological receptors .

B. Carbamate Formation

-

Reacts with tert-butyl-N-(2-aminoethyl)carbamate derivatives to form protected intermediates .

-

Deprotection occurs under acidic conditions (4M HCl/1,4-dioxane or TFA/CH₂Cl₂) .

C. Peptide Coupling

Used in EDCI/HOBt-mediated couplings with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH) .

Electrophilic Substitution on the Furan Ring

The 5-methylfuran moiety undergoes electrophilic aromatic substitution:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Propionyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acetyl-5-methylfuran derivative | 65–75% | |

| Nitration | HNO₃/H₂SO₄ (requires controlled temps) | 3-Nitro-5-methylfuran derivative | N/R |

Oxidation Reactions

The furan ring is susceptible to oxidative transformations:

A. Ring Oxidation

-

With KMnO₄ (acidic conditions): Forms γ-ketoaldehyde intermediates.

-

With mCPBA: Epoxidizes the furan ring to yield dihydrofuran oxide derivatives.

B. Side-Chain Oxidation

The propan-1-amine chain can be oxidized to nitriles or ketones using CrO₃ or PCC.

Catalytic Reactions

A. Mitsunobu Reaction

The (S)-enantiomer participates in Mitsunobu inversions with N-hydroxyphthalimide (NHPI) and DEAD, yielding configurationally inverted hydroxylamino derivatives (75% yield) .

B. Epoxide Ring-Opening

Acts as a nucleophile in BF₃·OEt₂-catalyzed epoxide ring-opening reactions (e.g., with epichlorohydrin), forming chlorohydrin intermediates .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) leads to furan ring decomposition.

-

Acid Sensitivity : The amine group undergoes protonation in strong acids (pH < 2), reducing nucleophilicity.

This compound’s dual reactivity (amine nucleophilicity and furan aromaticity) makes it valuable in medicinal chemistry and materials science. Recent advances focus on enantioselective applications, particularly in synthesizing chiral ligands and heterocycles .

科学研究应用

Pharmacological Potential

Recent studies have highlighted the potential of 1-(5-Methylfuran-2-yl)propan-1-amine as a ligand for various receptors, particularly in the context of inflammatory diseases. It has been investigated as a negative allosteric modulator (NAM) for CXC chemokine receptor 2 (CXCR2), which is implicated in several pulmonary diseases and cancers. The compound's ability to selectively bind to CXCR2 over CXCR1 suggests its utility in developing targeted therapies .

Interaction Studies

Research indicates that this compound can influence cellular signaling pathways by modulating receptor activity. Its structural features allow it to engage in specific interactions with target proteins, making it a candidate for further exploration in drug design .

Chemical Biology

In chemical biology, this compound has been utilized as a building block for synthesizing fluorescent ligands that can be used in imaging studies. These fluorescent probes enable researchers to visualize receptor interactions in living cells, providing insights into cellular mechanisms and drug action .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents. Its derivatives are being explored for their pharmacological effects, particularly in treating conditions associated with inflammation and cancer .

Study on CXCR2 Modulation

A recent study demonstrated that derivatives of 1-(5-Methylfuran-2-yl)propan-1-amines showed significant binding affinity towards CXCR2, suggesting their potential as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD). The study employed fluorescence imaging techniques to visualize receptor-ligand interactions, confirming the compound's role as an effective modulator .

作用机制

The mechanism by which 1-(5-Methylfuran-2-yl)propan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The furan ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

相似化合物的比较

1-(2-Furyl)propan-1-amine: Similar structure but lacks the methyl group on the furan ring.

1-(5-Methylthiophen-2-yl)propan-1-amine: Contains a thiophene ring instead of a furan ring.

1-(5-Methylpyrrol-2-yl)propan-1-amine: Contains a pyrrole ring instead of a furan ring.

Uniqueness: 1-(5-Methylfuran-2-yl)propan-1-amine is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

生物活性

1-(5-Methylfuran-2-yl)propan-1-amine, also known as (R)-1-(5-Methylfuran-2-yl)propan-1-amine, is a compound with the molecular formula and a molecular weight of 155.19 g/mol. It features a furan ring, which is significant for its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound possesses unique structural characteristics due to the presence of the furan ring and the propan-1-amine group. These features may contribute to its distinct biological activities compared to other amines.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 11335920 |

| Structural Features | Furan ring, amine |

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities:

Potential Therapeutic Applications:

- Anti-inflammatory Effects: The compound may have implications in modulating immune responses, particularly through interactions with chemokine receptors such as CXCR2, which is involved in inflammation and cancer metastasis .

- Cancer Treatment: There is a growing interest in its application for treating specific cancers due to its potential ability to inhibit tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the implications of compounds related to this compound:

-

Study on CXCR2 Inhibition:

- A study demonstrated that derivatives of this compound could selectively bind to CXCR2 receptors, impacting neutrophil migration and potentially reducing inflammation associated with chronic diseases .

- Findings: The selectivity for CXCR2 over CXCR1 was noted, indicating potential for targeted therapies in inflammatory conditions.

- Synthesis and Biological Evaluation:

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(5-Methylfuran-2-yl)propan-1-amine, and how do their methodologies differ?

- Answer : Synthesis typically involves constructing the methylfuran core followed by introducing the propanamine group. Key steps include:

- Furan ring formation : Condensation of diketones or aldehydes with reducing agents (e.g., via Paal-Knorr synthesis) to form the 5-methylfuran scaffold .

- Amine introduction : Nucleophilic substitution or reductive amination using propanamine derivatives, often under catalytic hydrogenation or Grignard conditions .

- Purification : Column chromatography or recrystallization to isolate enantiomers, critical for chiral purity .

- Advantages : Reductive amination offers high yields, while enzymatic resolution (e.g., using transaminases) ensures enantioselectivity .

Q. Which analytical techniques are most robust for characterizing this compound?

- Answer : A combination of spectroscopic and chromatographic methods is recommended:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, particularly for the methylfuran and amine groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- Chiral HPLC : To assess enantiomeric purity, using cellulose-based columns for separation .

- X-ray crystallography : For absolute configuration determination, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electron distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Thermochemistry : Calculate bond dissociation energies or reaction enthalpies for degradation pathways .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reactivity in polar/nonpolar environments .

Q. What experimental strategies resolve contradictions in reported pharmacological activity data for this compound?

- Answer : Discrepancies often arise from purity, stereochemistry, or assay conditions. Mitigation steps include:

- Batch standardization : Rigorous purity checks via HPLC and elemental analysis .

- Enantiomer-specific testing : Isolate (R)- and (S)-forms to evaluate stereochemical impacts on receptor binding .

- Assay replication : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., benzofuran or indene derivatives) to identify trends .

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses of this compound?

- Answer : Key optimizations involve:

- Catalyst screening : Test palladium, nickel, or enzymatic catalysts for amination steps to reduce byproducts .

- Temperature control : Lower temperatures (<0°C) during sensitive steps (e.g., Grignard reactions) to prevent side reactions .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., furan cyclization) to improve scalability and safety .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., pH, solvent polarity) affecting yield .

Q. What mechanistic insights explain the influence of the 5-methylfuran substituent on the compound’s chemical reactivity?

- Answer : The methylfuran group impacts reactivity via:

- Electron donation : The methyl group enhances electron density on the furan ring, stabilizing intermediates in electrophilic substitutions .

- Steric hindrance : The 5-methyl group directs regioselectivity in reactions (e.g., favoring substitution at the 2-position) .

- Hydrogen bonding : The furan oxygen participates in non-covalent interactions, affecting solubility and crystallization .

- Experimental validation : Kinetic isotope effects (KIE) or Hammett plots to quantify electronic/steric contributions .

Methodological Considerations

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to achieve >99% enantiomeric excess .

- Toxicity screening : Prioritize Ames tests or cytochrome P450 inhibition assays early in pharmacological studies to flag liabilities .

- Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing synthetic protocols and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。